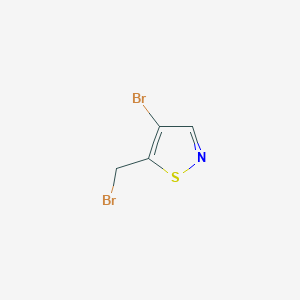

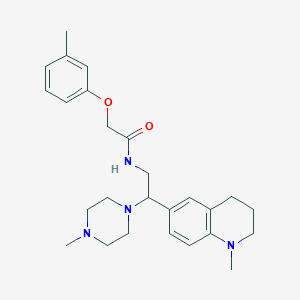

![molecular formula C21H20N2O6S3 B2483356 N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 898448-09-4](/img/structure/B2483356.png)

N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of molecules that often exhibit significant biological activities, including enzyme inhibition, which makes them of interest in medicinal chemistry and pharmaceutical research. Compounds like sulfonamides and tetrahydroquinolines are widely studied for their potential as therapeutic agents due to their diverse pharmacological properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting with basic building blocks like N-2,3-dihydrobenzo[1,4]-dioxin-6-amine, which undergo sulfonylation and subsequent reactions to yield various sulfonamides with specific functional groups (Abbasi et al., 2019). The synthesis routes are carefully designed to introduce the desired functional groups at specific positions on the molecule, enabling the targeted interaction with biological targets.

Molecular Structure Analysis

The molecular structure of compounds similar to the one is characterized by the presence of specific functional groups, such as sulfonamide, tetrahydroquinoline, and dioxine moieties. These groups significantly influence the molecule's physical and chemical properties and its interaction with biological targets. Techniques like IR, NMR, and mass spectrometry are commonly employed to characterize the synthesized compounds and confirm their structures (Irshad et al., 2016).

Chemical Reactions and Properties

Compounds within this chemical family engage in various chemical reactions, including enzymatic inhibition, which has been the focus of many studies. For instance, sulfonamides derived from benzodioxane have shown inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, suggesting their potential utility in treating diseases like diabetes and Alzheimer's (Abbasi et al., 2019).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their potential application in drug development. These properties are often determined experimentally during the compound's synthesis and purification stages and can influence the molecule's behavior in biological systems.

Chemical Properties Analysis

The chemical properties, including reactivity, pharmacological activity, and toxicity, are central to understanding the compound's potential as a drug candidate. Studies on related compounds have demonstrated significant biological activities, which are often attributed to the specific arrangement of functional groups within the molecule, enabling targeted interactions with biological macromolecules (Irshad et al., 2016).

Future Directions

Thiophene-based analogs are of growing interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on the synthesis of new thiophene derivatives and the exploration of their biological activities.

properties

IUPAC Name |

N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O6S3/c24-31(25,17-7-8-19-20(14-17)29-11-10-28-19)22-16-6-5-15-3-1-9-23(18(15)13-16)32(26,27)21-4-2-12-30-21/h2,4-8,12-14,22H,1,3,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTRANLYMXEVID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1)S(=O)(=O)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O6S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

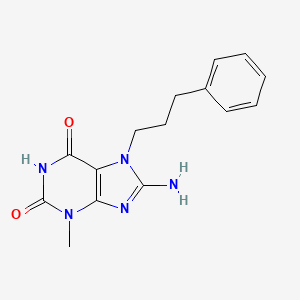

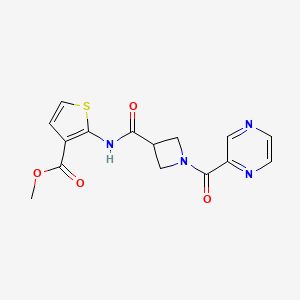

![3,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2483276.png)

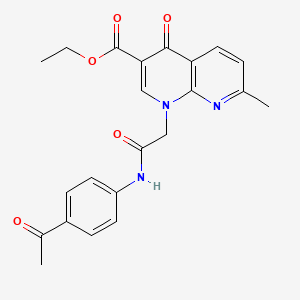

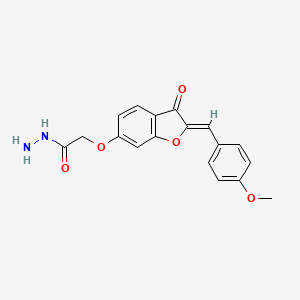

![(2Z)-6-hexyl-7-hydroxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2483281.png)

methyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2483286.png)

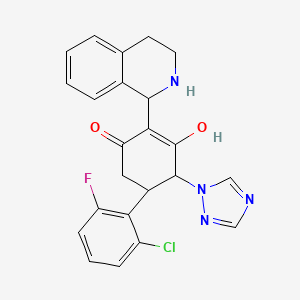

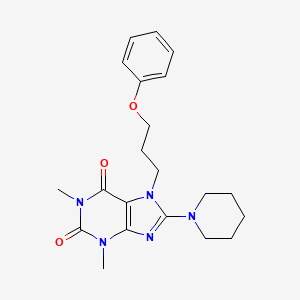

![1-(Azepan-1-yl)-2-{4-[(2-chloro-6-methylpyridin-3-yl)sulfonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2483289.png)

![4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2483295.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2483296.png)